3,4-Dichloropyridine
Overview
Description
3,4-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N. It consists of a pyridine ring substituted with two chlorine atoms at the 3rd and 4th positions. This compound is one of the six isomers of dichloropyridine, which are known for their diverse applications in various fields .
Mechanism of Action
Target of Action
3,4-Dichloropyridine is a dichlorinated pyridine, a versatile building block in the preparation of 3,4-substituted pyridine compounds It’s known that chloropyridines are used as intermediates in many chemical reactions .
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reactions it is involved in. As an intermediate, it can participate in various reactions, contributing to the formation of complex molecules. For instance, it can be involved in the late-stage halogenation of complicated pharmaceuticals .
Biochemical Pathways
It’s known that chloropyridines can be used in the development of pharmaceuticals, agrochemicals, and metal complexes . For example, a 3,4,5-trisubstituted pyridine has been used in a high-throughput cell-based reporter assay of WNT pathway activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichloropyridine can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, pyridine can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Another method involves the use of pyridine-N-oxides, which can be chlorinated with phosphoryl chloride to yield this compound. This method is advantageous due to its high yield and selectivity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chlorination processes. These processes often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The chlorination of pyridine or its derivatives is carried out under controlled temperature and pressure to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: this compound can be oxidized to form pyridine-N-oxides.
Reduction Reactions: The compound can be reduced to form 3,4-dichloropiperidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Hydrogen peroxide and peracids are commonly used oxidizing agents.
Reduction Reactions: Lithium aluminum hydride is a commonly used reducing agent.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives such as 3-amino-4-chloropyridine, 3-thio-4-chloropyridine, and 3-alkoxy-4-chloropyridine.
Oxidation Reactions: Pyridine-N-oxides.
Reduction Reactions: 3,4-Dichloropiperidine.
Scientific Research Applications
3,4-Dichloropyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
3,4-Dichloropyridine can be compared with other dichloropyridine isomers, such as:
- 2,3-Dichloropyridine
- 2,4-Dichloropyridine
- 2,5-Dichloropyridine
- 2,6-Dichloropyridine
- 3,5-Dichloropyridine
Each of these isomers has unique properties and applications. For example, 2,6-dichloropyridine is commonly used in the synthesis of pharmaceuticals and agrochemicals, while 3,5-dichloropyridine is used in the production of dyes and pigments . The position of the chlorine atoms on the pyridine ring significantly influences the reactivity and applications of these compounds .
Properties
IUPAC Name |
3,4-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-1-2-8-3-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPYQKNNUHPTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371114 | |
Record name | 3,4-Dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55934-00-4 | |
Record name | 3,4-Dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-amino-4-chloropyridine described in the first research paper?
A1: The paper highlights an improved large-scale synthesis of 2-amino-4-chloropyridine []. This is important because this compound serves as a valuable precursor for synthesizing various other chlorinated 2-aminopyridines, including 2-amino-3,4-dichloropyridine []. The researchers were able to produce these compounds in higher yields than previously reported methods, making them more accessible for further study and potential applications.
Q2: The second paper mentions "site selectivity" in dichloropyridines. What does this mean, and why is it important in the context of 3,4-dichloropyridine?
A2: Site selectivity refers to the ability to direct a chemical reaction to occur at a specific position on a molecule, even when multiple potential reaction sites exist []. In the case of this compound, this is particularly important because the molecule possesses two chlorine atoms, each potentially replaceable by other functional groups. By carefully selecting reagents and conditions, chemists can control whether a reaction occurs at the 2-position or the 5-position of the pyridine ring, leading to different final products []. This control over regiochemistry is crucial for synthesizing specific isomers and building more complex molecules.
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